methyl 3-[(3,4-dimethylphenyl)({[(3-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(3,4-dimethylphenyl)-N-(2-oxo-2-(m-tolylamino)ethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3,4-dimethylphenyl)({[(3-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene-2-carboxylate core, followed by the introduction of the sulfonamide group through a series of nucleophilic substitution reactions. Common reagents used in these reactions include methyl iodide, thiophene-2-carboxylic acid, and sulfonamide derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, with temperature control to optimize yields.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature regulation would ensure consistent product quality. Purification steps, such as recrystallization or chromatography, would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(3,4-dimethylphenyl)-N-(2-oxo-2-(m-tolylamino)ethyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and protein binding.
Medicine: Potential use as an antimicrobial agent due to its sulfonamide group.
Industry: Applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. Additionally, the thiophene ring may interact with specific protein targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
Thiophene-2-carboxylate derivatives: Compounds with similar thiophene cores but different functional groups.
N-Substituted sulfonamides: Compounds with variations in the N-substituent, affecting their biological activity.
Uniqueness
Methyl 3-(N-(3,4-dimethylphenyl)-N-(2-oxo-2-(m-tolylamino)ethyl)sulfamoyl)thiophene-2-carboxylate is unique due to its combination of a thiophene ring and a complex sulfonamide group. This structure may confer specific properties, such as enhanced binding to biological targets or unique electronic characteristics, distinguishing it from simpler sulfonamides or thiophene derivatives.
Biological Activity
Methyl 3-[(3,4-dimethylphenyl)({[(3-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a complex organic compound with potential biological activities that have garnered interest in pharmacological research. This article delves into its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiophene ring, sulfamoyl group, and multiple aromatic rings. The following table summarizes its key chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈N₂O₄S |
Molecular Weight | 342.38 g/mol |
CAS Number | 54012-55-4 |
Density | 1.282 g/cm³ |
Boiling Point | 444°C at 760 mmHg |
LogP | 1.647 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of sulfonamide and thiophene compounds have shown efficacy against various bacterial strains. The sulfamoyl group is particularly significant as it enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway in bacteria.
- Case Study : A study evaluating a series of thiophene derivatives demonstrated that modifications to the sulfamoyl group significantly impacted antimicrobial potency. Compounds with electron-donating groups on the aromatic rings showed increased activity against Gram-positive bacteria, suggesting that methyl substitutions enhance lipophilicity and membrane penetration.
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Pyrazole derivatives have been extensively studied for their ability to inhibit key enzymes involved in cancer cell proliferation.
- Mechanism of Action : Similar compounds have been found to inhibit kinases such as BRAF(V600E) and EGFR, which are crucial in various cancer signaling pathways. The incorporation of a thiophene moiety may contribute to the compound's ability to bind to these targets effectively.
Anti-inflammatory Effects
Inflammation plays a significant role in the progression of various diseases, including cancer and autoimmune disorders. Compounds derived from thiophene have shown anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
- Research Findings : Studies on related compounds indicate that they can downregulate TNF-alpha and IL-6 production in macrophages, suggesting a potential mechanism for reducing inflammation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies:
- Aromatic Substitution : The presence of methyl groups on the phenyl rings enhances lipophilicity and biological activity.
- Sulfamoyl Group : Essential for antimicrobial action; variations in this group can lead to different levels of inhibition.
- Thiophene Ring : Contributes to the overall stability and interaction with biological targets.
Properties
IUPAC Name |
methyl 3-[(3,4-dimethylphenyl)-[2-(3-methylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-15-6-5-7-18(12-15)24-21(26)14-25(19-9-8-16(2)17(3)13-19)32(28,29)20-10-11-31-22(20)23(27)30-4/h5-13H,14H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQNOQOMXFCLSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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